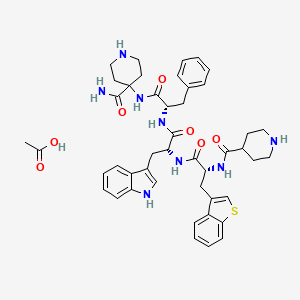

Relamorelin acetate

Description

BenchChem offers high-quality Relamorelin acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Relamorelin acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H54N8O7S |

|---|---|

Molecular Weight |

851.0 g/mol |

IUPAC Name |

acetic acid;4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide |

InChI |

InChI=1S/C43H50N8O5S.C2H4O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;1-2(3)4/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);1H3,(H,3,4)/t34-,35+,36+;/m0./s1 |

InChI Key |

GCFMCGBTTZZFCS-GTKQDQPASA-N |

Isomeric SMILES |

CC(=O)O.C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |

Canonical SMILES |

CC(=O)O.C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |

Origin of Product |

United States |

Relamorelin Acetate: A Deep Dive into its Prokinetic Mechanism of Action in Gastrointestinal Motility

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Relamorelin acetate, a synthetic pentapeptide ghrelin analogue, has emerged as a promising prokinetic agent for the treatment of gastrointestinal (GI) motility disorders, particularly diabetic gastroparesis and chronic constipation.[1][2] Its mechanism of action is centered on its potent agonism of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[3] This document provides a comprehensive technical overview of the molecular mechanisms, physiological effects, and clinical trial evidence supporting the prokinetic action of relamorelin. It includes a detailed examination of the underlying signaling pathways, a summary of key quantitative clinical data, and an outline of the experimental protocols used to evaluate its efficacy.

Introduction: The Ghrelin System and GI Motility

The ghrelin system is a key regulator of energy homeostasis, appetite, and GI function. Ghrelin, a 28-amino acid peptide primarily produced in the stomach, is the endogenous ligand for the GHS-R1a.[4] This G protein-coupled receptor is expressed in various tissues, including the hypothalamus, pituitary gland, and throughout the GI tract, including the stomach and colon.[5][6] Activation of the GHS-R1a by ghrelin initiates a cascade of signaling events that ultimately influence GI motility, preparing the digestive system for food intake.[5]

Relamorelin is a synthetic ghrelin mimetic designed for enhanced stability and potency compared to its endogenous counterpart.[7] It binds to the GHS-R1a with a higher affinity than native ghrelin, leading to a more pronounced and sustained prokinetic effect.[8]

Molecular Mechanism of Action: GHS-R1a Signaling

The prokinetic effects of relamorelin are mediated through the activation of the GHS-R1a and its downstream intracellular signaling pathways. The GHS-R1a is known to couple to several G protein subtypes, leading to a complex and multifaceted cellular response. The primary signaling cascades involved are:

-

Gαq/11 Pathway: This is considered the canonical pathway for ghrelin-mediated effects on smooth muscle. Upon receptor activation, the Gαq/11 subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ is a critical step in initiating smooth muscle contraction.

-

Gαi/o Pathway: Activation of this pathway can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. While a reduction in cAMP can contribute to smooth muscle contraction, this pathway's role in GI motility is less well-defined than the Gαq/11 pathway.

-

Gα12/13 Pathway: This pathway can activate the RhoA/Rho-kinase signaling cascade, which plays a role in sensitizing the contractile apparatus to Ca2+ and promoting sustained smooth muscle contraction.

-

β-Arrestin Pathway: Following receptor activation, β-arrestins can be recruited, leading to receptor desensitization and internalization, as well as initiating distinct signaling events.

The following diagram illustrates the primary signaling pathways activated by relamorelin binding to the GHS-R1a on a gastrointestinal smooth muscle cell.

Quantitative Data from Clinical Trials

Multiple Phase 2 clinical trials have demonstrated the prokinetic effects of relamorelin in patients with diabetic gastroparesis and chronic constipation. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of Relamorelin on Gastric Emptying in Diabetic Gastroparesis

| Study / Dose | N | Primary Endpoint | Result | p-value | Citation(s) |

| Phase 2a | |||||

| 10 µg BID | 204 (total) | Change in Gastric Emptying Half-Time (GE T1/2) | Significant acceleration | < 0.03 | [9] |

| Phase 2b | |||||

| 10 µg BID | 98 | % Change in GE T1/2 from baseline | ~12% acceleration | < 0.05 | [2] |

| 30 µg BID | 109 | % Change in GE T1/2 from baseline | ~12% acceleration | < 0.05 | [2] |

| 100 µg BID | 82 | % Change in GE T1/2 from baseline | Acceleration | 0.051 | [2] |

| Meta-Analysis | |||||

| Various Doses | 1,033 | Mean difference in GE time from baseline (minutes) | -11.40 | 0.006 | [10] |

| Diabetic Gastroparesis Subgroup | - | Mean difference in GE time from baseline (minutes) | -8.43 | 0.001 | [10] |

Table 2: Effect of Relamorelin on Colonic Transit in Chronic Constipation

| Study / Dose | N | Primary Endpoint | Result | p-value | Citation(s) |

| Phase 2a | |||||

| 100 µg QD | 48 | Colonic Transit (Geometric Center) at 32 hours | Accelerated | 0.040 | [6] |

| 100 µg QD | 48 | Colonic Transit (Geometric Center) at 48 hours | Accelerated | 0.017 | [6] |

| 100 µg QD | 48 | Spontaneous Bowel Movements (SBMs) per week | Increased | < 0.001 | [6] |

| 100 µg QD | 48 | Time to first SBM after first dose | Accelerated | 0.004 | [6] |

Table 3: Effect of Relamorelin on Antral Motility in Healthy Volunteers

| Study / Dose | N | Endpoint | Result | p-value | Citation(s) |

| Phase 1/2 | |||||

| 30 µg SQ (single dose) | 16 | Number of distal antral contractions (0-60 min post-meal) | Increased | 0.022 | [11] |

Experimental Protocols

The clinical evaluation of relamorelin's prokinetic effects has relied on standardized methodologies to assess GI motility. Below are detailed overviews of the key experimental protocols employed in the pivotal clinical trials.

Gastric Emptying Scintigraphy

This non-invasive technique is the gold standard for measuring the rate at which solids and liquids empty from the stomach.

-

Patient Preparation: Patients are required to fast overnight. Medications that could affect GI motility are typically withheld for a specified period before the study.

-

Standardized Meal: A low-fat, egg-white meal is commonly used, as recommended by the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[12] The meal is radiolabeled with Technetium-99m (99mTc) sulfur colloid. A common composition is two large eggs (egg substitute), two slices of white bread, and a small amount of jam, with water to drink.

-

Imaging Protocol:

-

Immediately after consuming the meal, the patient is positioned under a gamma camera.

-

Anterior and posterior images of the stomach are acquired at baseline (time 0) and at regular intervals, typically at 1, 2, and 4 hours post-ingestion.[12]

-

The geometric mean of the counts in the anterior and posterior images is used to correct for tissue attenuation.

-

-

Data Analysis: The percentage of the radiolabeled meal remaining in the stomach at each time point is calculated. The primary endpoint is often the gastric emptying half-time (GE T1/2), which is the time it takes for 50% of the meal to empty from the stomach.

The following diagram outlines the workflow for a typical gastric emptying scintigraphy study.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Relamorelin used for? [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]

- 9. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Effects of Ghrelin Receptor Agonist, Relamorelin, on Gastric Motor Functions and Satiation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.emory.edu [med.emory.edu]

Unraveling the Prokinetic Potential of Relamorelin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin acetate, a synthetic pentapeptide ghrelin analog, has emerged as a promising prokinetic agent for the treatment of gastrointestinal (GI) motility disorders, particularly diabetic gastroparesis and chronic constipation.[1] By acting as a potent agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor, Relamorelin stimulates GI motility, offering a novel therapeutic avenue for patients with debilitating symptoms.[1][2] This technical guide provides an in-depth analysis of the prokinetic properties of Relamorelin acetate, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action: The Ghrelin Receptor Signaling Pathway

Relamorelin exerts its prokinetic effects by binding to and activating the GHS-R1a, a G-protein coupled receptor predominantly expressed in the stomach and other parts of the GI tract, as well as in the central nervous system.[3][4] The binding of Relamorelin to GHS-R1a initiates a cascade of intracellular signaling events that ultimately lead to enhanced gastrointestinal motility.

The canonical signaling pathway involves the coupling of the activated GHS-R1a to the Gαq/11 protein.[4] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] The elevated intracellular calcium levels and PKC activation are crucial for stimulating smooth muscle contraction and enhancing gut motility.[5]

Furthermore, evidence suggests that the prokinetic effects of ghrelin agonists like Relamorelin are also mediated through the vagal nerve, which plays a pivotal role in regulating GI function.[6]

Clinical Efficacy: Summary of Quantitative Data

Multiple clinical trials have demonstrated the prokinetic efficacy of Relamorelin acetate in patient populations with diabetic gastroparesis and chronic constipation. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Relamorelin in Diabetic Gastroparesis

| Clinical Trial Phase | Dosage | Primary Endpoint | Result | Reference |

| Phase 2a | 10 μg twice daily | Change in Gastric Emptying Half-Time (t½) | Significant acceleration of gastric emptying (p<0.03) | [1] |

| Phase 2a | 10 μg twice daily | Reduction in Vomiting Frequency | ~60% reduction compared to placebo (p≤0.033) | [7] |

| Phase 2b | 10 µg, 30 µg, 100 µg twice daily | Change in Gastric Emptying (t½) | ~10% acceleration (12-13 minutes decrease) vs. <1% with placebo | [6] |

| Phase 2b | 10 µg, 30 µg, 100 µg twice daily | Improvement in Composite Symptom Score (nausea, fullness, bloating, pain) | Significant improvement compared to placebo | [6][8] |

Table 2: Efficacy of Relamorelin in Chronic Constipation

| Clinical Trial Phase | Dosage | Primary Endpoint | Result | Reference |

| Phase 2a | 100 μg once daily | Change in Spontaneous Bowel Movements (SBMs) per week | Significant increase compared to placebo | [9] |

| Phase 2a | 100 μg once daily | Time to First Bowel Movement | Significantly accelerated compared to placebo | [9] |

| Phase 2a | 100 μg once daily | Colonic Transit at 32 and 48 hours | Significantly accelerated compared to placebo | [10] |

| Phase 2a | 100 μg once daily | Gastric Emptying Half-Time (t½) | Significantly accelerated compared to placebo | [10] |

Experimental Protocols

The clinical evaluation of Relamorelin acetate's prokinetic properties has relied on validated and standardized experimental protocols to measure gastrointestinal transit and symptom severity.

Gastric Emptying Assessment: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)

The ¹³C-Spirulina GEBT is a non-invasive method used to assess the rate of solid gastric emptying.

-

Patient Preparation:

-

Patients are required to fast overnight for at least 8 hours.

-

Medications that could affect gastrointestinal motility are typically withheld for a specified period before the test.

-

For diabetic patients, blood glucose levels are monitored and should be below a certain threshold (e.g., 275 mg/dL) to proceed with the test.

-

-

Test Meal:

-

A standardized meal, typically a scrambled egg or pancake, is prepared containing a specific amount of ¹³C-labeled Spirulina platensis.

-

-

Procedure:

-

A baseline breath sample is collected before the patient consumes the test meal.

-

The patient consumes the entire test meal within a specified timeframe (e.g., 10 minutes).

-

Post-meal breath samples are collected at regular intervals (e.g., 45, 90, 120, 150, 180, and 240 minutes).

-

The collected breath samples are analyzed for the ratio of ¹³CO₂ to ¹²CO₂ using mass spectrometry.

-

-

Data Analysis:

-

The rate of ¹³CO₂ excretion in the breath is used to calculate the gastric emptying half-time (t½), which is the time it takes for 50% of the meal to empty from the stomach.

-

Colonic Transit Assessment: Scintigraphy

Scintigraphy is a nuclear medicine imaging technique used to measure the transit time of a substance through the colon.

-

Patient Preparation:

-

Patients are instructed to discontinue any laxatives or medications affecting colonic motility for a specified period before the study.

-

A standardized diet may be recommended for a few days leading up to the test.

-

-

Radiopharmaceutical and Meal:

-

A small amount of a radiotracer, such as Indium-111 (¹¹¹In) adsorbed onto activated charcoal particles, is encapsulated in a delayed-release capsule.

-

The capsule is ingested with a standardized meal.

-

-

Procedure:

-

The patient ingests the radiolabeled capsule with the meal.

-

Abdominal images are acquired using a gamma camera at specific time points (e.g., 4, 24, and 48 hours) after ingestion.

-

The images allow for the visualization and quantification of the radiotracer's progression through the different segments of the colon (ascending, transverse, descending, and rectosigmoid).

-

-

Data Analysis:

-

The geometric center (GC) of the radiotracer distribution in the colon is calculated at each imaging time point. The GC is a weighted average of the counts in each colonic region, providing a quantitative measure of overall colonic transit.

-

A lower GC value indicates slower colonic transit.

-

Conclusion

Relamorelin acetate represents a significant advancement in the pharmacological management of gastrointestinal motility disorders. Its targeted action as a potent ghrelin receptor agonist provides a distinct mechanism to enhance gastric emptying and colonic transit. The robust quantitative data from clinical trials, obtained through rigorous experimental protocols, underscore its potential to alleviate the burdensome symptoms experienced by patients with diabetic gastroparesis and chronic constipation. Further research and ongoing Phase 3 trials will continue to elucidate the long-term safety and efficacy of Relamorelin, potentially establishing it as a cornerstone therapy in the field of neurogastroenterology.[2][11][12]

References

- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ghs-r1a.com [ghs-r1a.com]

- 5. researchgate.net [researchgate.net]

- 6. Relamorelin improves symptoms, gastric emptying in diabetic gastroparesis | Consultant360 [consultant360.com]

- 7. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhythm reports positive results from relamorelin Phase II trial to treat chronic constipation - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. powerpak.com [powerpak.com]

- 12. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]

Relamorelin Acetate and the Growth Hormone Secretagogue Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relamorelin acetate (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that functions as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] This technical guide provides an in-depth overview of the molecular interactions between relamorelin acetate and the GHSR, including a summary of its binding affinity and functional potency, detailed experimental methodologies for key assays, and a visualization of the downstream signaling pathways. Relamorelin has demonstrated prokinetic properties and is being investigated for therapeutic applications in gastrointestinal motility disorders such as diabetic gastroparesis and chronic idiopathic constipation.[3][4]

Introduction to Relamorelin Acetate

Relamorelin is a centrally penetrant pentapeptide designed to mimic the action of endogenous ghrelin, a hormone primarily produced in the stomach that plays a crucial role in appetite stimulation, growth hormone release, and gastrointestinal motility.[5] As an analogue of ghrelin, relamorelin exhibits improved potency and pharmacokinetic stability.[4] Its primary mechanism of action is the activation of the GHSR, a G protein-coupled receptor (GPCR) predominantly located in the stomach and the hypothalamus.[5] Upon binding, relamorelin stimulates the release of growth hormone and enhances gastric motility, making it a promising therapeutic agent for conditions characterized by delayed gastric emptying.[1][5]

Quantitative Analysis of Relamorelin's Interaction with GHSR

Relamorelin demonstrates a high affinity and potency for the human growth hormone secretagogue receptor type 1a (GHSR1a). In vitro studies have consistently shown its superiority over native ghrelin in both binding and receptor activation.

| Parameter | Relamorelin Acetate | Native Ghrelin | Cell Line | Reference |

| Binding Affinity (Ki) | 0.42 nM | 1.12 nM - 1.22 nM | CHO-K1 cells expressing hGHSR1a | [1][2] |

| Functional Potency (EC50) | 0.71 nM | 4.2 nM | CHO-K1 cells expressing hGHSR1a | [1][2] |

Table 1: Comparative quantitative data of Relamorelin Acetate and Native Ghrelin at the GHSR1a.

Experimental Protocols

The following sections detail the typical methodologies employed to ascertain the binding affinity and functional potency of relamorelin at the GHSR.

Radioligand Binding Assay (Competitive Binding)

This assay is designed to determine the binding affinity (Ki) of relamorelin by measuring its ability to compete with a radiolabeled ligand for binding to the GHSR.

Objective: To determine the inhibitory constant (Ki) of relamorelin acetate at the human GHSR1a.

Materials:

-

Cell Membranes: Membrane preparations from CHO-K1 cells stably expressing the human recombinant GHSR1a.

-

Radioligand: [125I-His9]-Ghrelin or another suitable radiolabeled ghrelin receptor agonist.

-

Competitor: Relamorelin acetate.

-

Non-specific Binding Control: A high concentration of unlabeled ghrelin or another potent GHSR agonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Instrumentation: Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of relamorelin acetate.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the relamorelin acetate concentration. The IC50 (the concentration of relamorelin that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of relamorelin to activate the GHSR and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium concentration.

Objective: To determine the half-maximal effective concentration (EC50) of relamorelin acetate for GHSR activation.

Materials:

-

Cells: CHO-K1 cells stably expressing the human recombinant GHSR1a.

-

Agonist: Relamorelin acetate.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the CHO-K1/GHSR1a cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye solution in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Agonist Addition: Add varying concentrations of relamorelin acetate to the wells.

-

Kinetic Measurement: Immediately after agonist addition, measure the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is plotted against the logarithm of the relamorelin acetate concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

GHSR Signaling Pathway Activated by Relamorelin

Upon binding of relamorelin to the GHSR, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The GHSR is known to couple to both Gq/11 and Gi/o proteins, initiating distinct downstream signaling cascades.

-

Gq/11 Pathway: Activation of the Gq/11 alpha subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event in many cellular responses, including the prokinetic effects in gastrointestinal smooth muscle.

-

Gi/o Pathway: The role of the Gi/o pathway in the context of relamorelin's therapeutic effects is less well-defined but is a recognized signaling arm of the GHSR.

Conclusion

Relamorelin acetate is a potent ghrelin receptor agonist with significantly higher affinity and functional potency than endogenous ghrelin. Its mechanism of action, centered on the activation of the GHSR and subsequent Gq/11-mediated intracellular calcium mobilization, underpins its prokinetic effects. The experimental protocols outlined provide a framework for the continued investigation of relamorelin and other ghrelin analogues. A thorough understanding of its interaction with the GHSR is crucial for the development of novel therapeutics for gastrointestinal motility disorders.

References

- 1. genscript.com [genscript.com]

- 2. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a sensitive and HTS-compatible reporter gene assay for functional analysis of human adenosine A2a receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

The Pentapeptide Architecture of Relamorelin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pentapeptide structure of Relamorelin acetate, a potent ghrelin receptor agonist. The document details its chemical composition, quantitative pharmacological data, experimental methodologies for its characterization, and its primary signaling pathway.

Core Pentapeptide Structure of Relamorelin

Relamorelin is a synthetic pentapeptide analogue of ghrelin, engineered for enhanced stability and potency.[1] Its structure is defined by a specific sequence of amino acids, including non-standard and modified residues, which contribute to its high affinity for the growth hormone secretagogue receptor (GHSR).

The systematic IUPAC name for Relamorelin is 4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-Benzothiophen-3-yl)-2-(piperidine-3-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide.[2][3]

From this, the primary amino acid sequence can be elucidated as follows, from the N-terminus to the C-terminus:

(Pip3-CO)-D-Bth-D-Trp-L-Phe-Apc-NH₂

Where:

-

(Pip3-CO) represents a Piperidine-3-carbonyl group capping the N-terminus.

-

D-Bth is a D-configuration amino acid derivative, 3-(1-Benzothiophen-3-yl)-alanine .

-

D-Trp is D-Tryptophan .

-

L-Phe is L-Phenylalanine .

-

Apc-NH₂ is a C-terminal 4-amino-piperidine-4-carboxamide .

This unique composition of D-amino acids and modified terminal ends contributes to Relamorelin's resistance to enzymatic degradation and its improved pharmacokinetic profile compared to native ghrelin.

dot graph Relamorelin_Structure { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

N_Term [label="Pip3-CO", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D_Bth [label="D-Bth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D_Trp [label="D-Trp", fillcolor="#FBBC05", fontcolor="#202124"]; L_Phe [label="L-Phe", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_Term [label="Apc-NH₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Caption: The linear pentapeptide structure of Relamorelin.

Quantitative Pharmacological Data

Relamorelin exhibits significantly higher affinity and potency for the ghrelin receptor (GHSR-1a) compared to endogenous ghrelin. The following table summarizes key quantitative data from in vitro studies.

| Parameter | Relamorelin | Native Ghrelin | Fold Difference | Reference |

| Binding Affinity (Ki, nM) | 0.42 | 1.12 | ~3x higher affinity | [1][4] |

| Potency (EC50, nM) | 0.71 | 4.2 | ~6x more potent | [1][4] |

These values were determined in studies using Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human GHSR-1a.[1]

Experimental Protocols

The characterization of Relamorelin's interaction with the ghrelin receptor involves standard pharmacological assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (Ki) of Relamorelin for the GHSR-1a by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Relamorelin at the human GHSR-1a.

Materials:

-

Cell Membranes: Membrane preparations from CHO-K1 cells stably expressing the human GHSR-1a.

-

Radioligand: Typically [¹²⁵I]-His⁹-Ghrelin.

-

Test Compound: Relamorelin acetate.

-

Non-specific Binding Control: High concentration of unlabeled native ghrelin.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter.

Methodology:

-

Membrane Preparation: CHO-K1 cells expressing GHSR-1a are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of [¹²⁵I]-His⁹-Ghrelin (typically at or below its Kd).

-

Increasing concentrations of Relamorelin acetate (e.g., 10⁻¹² M to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of Relamorelin.

-

For non-specific binding wells, add a saturating concentration of unlabeled ghrelin.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Relamorelin concentration.

-

Determine the IC₅₀ value (the concentration of Relamorelin that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC₅₀) of Relamorelin by quantifying the increase in intracellular calcium concentration following GHSR-1a activation.

Objective: To determine the half-maximal effective concentration (EC₅₀) of Relamorelin for GHSR-1a activation.

Materials:

-

Cells: CHO-K1 cells stably expressing the human GHSR-1a and a calcium-sensitive photoprotein like aequorin, or cells that can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Test Compound: Relamorelin acetate.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive dye/protein: Fluo-4 AM or coelenterazine for aequorin-expressing cells.

-

Fluorescence/Luminescence Plate Reader: Equipped with an automated injection system.

Methodology:

-

Cell Plating: Seed the GHSR-1a expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for adherence.

-

Dye Loading: If using a fluorescent dye, remove the culture medium and incubate the cells with the dye-loading solution (e.g., Fluo-4 AM in assay buffer) in the dark at 37°C for approximately 1 hour. If using aequorin-expressing cells, incubate with coelenterazine.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Assay Performance:

-

Place the cell plate into the fluorescence/luminescence plate reader.

-

Establish a baseline fluorescence/luminescence reading for each well.

-

The instrument's injector adds varying concentrations of Relamorelin acetate to the wells.

-

Immediately after injection, measure the change in fluorescence or luminescence over time. The activation of GHSR-1a by Relamorelin will trigger a rapid increase in intracellular calcium, resulting in a transient peak in the signal.

-

-

Data Analysis:

-

The response is typically quantified as the peak signal intensity or the area under the curve.

-

Plot the response against the logarithm of the Relamorelin concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.

-

Signaling Pathway

Relamorelin, as a ghrelin mimetic, activates the GHSR-1a, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon Relamorelin binding involves the Gq/11 pathway.[5][6][7]

Caption: GHSR-1a signaling pathway activated by Relamorelin.

The binding of Relamorelin to the extracellular domain of the GHSR-1a induces a conformational change in the receptor. This leads to the activation of the heterotrimeric G-protein, Gq/11, on the intracellular side. The activated Gαq subunit then stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular calcium concentration is a key event that leads to various downstream cellular responses, including the pro-kinetic effects observed with Relamorelin treatment.

References

- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relamorelin | C43H50N8O5S | CID 44251769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Relamorelin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of ghrelin/GOAT/GHSR system in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

Relamorelin Acetate: A Technical Guide to its Prokinetic Effects on Gastrointestinal Transit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of relamorelin acetate, a synthetic ghrelin analogue, on gastrointestinal (GI) transit times. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and an exploration of the underlying physiological mechanisms.

Executive Summary

Relamorelin acetate is a potent ghrelin receptor agonist that has demonstrated significant prokinetic effects throughout the gastrointestinal tract. Clinical trials have shown its efficacy in accelerating gastric emptying, small bowel transit, and colonic transit.[1][2] These properties position relamorelin as a promising therapeutic agent for motility disorders such as diabetic gastroparesis and chronic constipation.[3][4] This document synthesizes the available quantitative data from key clinical studies, details the experimental protocols used to assess its efficacy, and illustrates the relevant physiological pathways.

Mechanism of Action: The Ghrelin Signaling Pathway

Relamorelin exerts its prokinetic effects by acting as an agonist at the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[3] Ghrelin, an endogenous peptide hormone primarily produced in the stomach, plays a crucial role in regulating appetite and GI motility.[5] Upon binding to the GHS-R1a, relamorelin mimics the actions of ghrelin, stimulating downstream signaling cascades that lead to increased contractility of gastrointestinal smooth muscle.[3] This action is believed to be mediated through both central and peripheral pathways, including the vagus nerve.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Ghrelin: a new player in the control of gastrointestinal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates [frontiersin.org]

- 4. molinahealthcare.com [molinahealthcare.com]

- 5. researchgate.net [researchgate.net]

- 6. Influence of ghrelin on interdigestive gastrointestinal motility in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Relamorelin Acetate in Chronic Constipation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analog that has demonstrated significant prokinetic effects on the gastrointestinal (GI) tract. As a potent and selective agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), Relamorelin has been investigated as a therapeutic agent for motility disorders, including chronic constipation. Clinical studies have shown its ability to accelerate colonic transit and increase the frequency of spontaneous bowel movements in patients with chronic constipation, positioning it as a promising candidate in a therapeutic landscape with significant unmet needs. This technical guide provides a comprehensive overview of the mechanism of action, clinical trial data, and experimental protocols related to the study of Relamorelin acetate in chronic constipation.

Introduction to Relamorelin Acetate

Relamorelin is a synthetic analog of ghrelin, an endogenous peptide hormone primarily secreted by the stomach.[1] Unlike native ghrelin, which has a short plasma half-life, Relamorelin was designed for enhanced stability and a longer duration of action.[1] It binds to the GHS-R1a with an affinity approximately three times higher than that of native ghrelin.[1] The activation of this receptor is the primary mechanism through which Relamorelin exerts its prokinetic effects throughout the GI tract.[1]

Mechanism of Action

Relamorelin's prokinetic activity stems from its agonistic effect on the GHS-R1a, which is expressed in various tissues, including the colon.[2][3] The binding of Relamorelin to GHS-R1a on enteric neurons and potentially on vagal afferents is believed to initiate a signaling cascade that enhances colonic motility.[1]

Signaling Pathway

The activation of the GHS-R1a by Relamorelin is thought to primarily occur through the Gαq/11 signaling pathway. This cascade involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key event in promoting neuronal signaling and smooth muscle contraction, ultimately leading to increased colonic motility.

Clinical Efficacy in Chronic Constipation

The primary evidence for Relamorelin's efficacy in chronic constipation comes from a Phase IIa, randomized, double-blind, placebo-controlled trial (NCT01781104).[2][4] This study demonstrated that Relamorelin significantly improves key symptoms and objective measures of constipation.[2]

Efficacy Data

The following table summarizes the key efficacy endpoints from the Phase IIa trial. While specific mean change values with confidence intervals are not publicly available, the statistical significance indicates a clear therapeutic effect.

| Endpoint | Relamorelin (100 µ g/day ) | Placebo | p-value | Citation |

| Spontaneous Bowel Movements (SBMs)/week | Increased | - | <0.001 | [2] |

| Time to First Bowel Movement | Accelerated | - | 0.004 | [2] |

| Colonic Transit at 32 hours | Accelerated | - | 0.040 | [2] |

| Colonic Transit at 48 hours | Accelerated | - | 0.017 | [2] |

| Gastric Emptying Half-Time | Accelerated | - | 0.027 | [2] |

| Small-Bowel Transit | Accelerated | - | 0.051 | [2] |

| Stool Form (Bristol Stool Scale) | No significant effect | - | - | [2] |

Note: The table reflects the statistical significance of the change from baseline for Relamorelin compared to placebo. Detailed quantitative data on mean changes and confidence intervals would be available in the full clinical study report.

Safety and Tolerability

Relamorelin was generally well-tolerated in the Phase IIa chronic constipation study. The most common treatment-emergent adverse events are listed below.

| Adverse Event | Relamorelin | Placebo | Citation |

| Increased Appetite | More frequent | Less frequent | [2] |

| Fatigue | Reported | Not specified | [2] |

| Headache | Reported | Not specified | [2] |

Note: A detailed frequency table with percentages for each adverse event is not publicly available. The listed events were reported as being associated with Relamorelin treatment.

Experimental Protocols

Phase IIa Clinical Trial (NCT01781104) Methodology

This section details the experimental design of the key clinical trial investigating Relamorelin for chronic constipation.[2][4][5]

-

Study Design: A randomized (1:1), double-blind, parallel-group, placebo-controlled trial.[2]

-

Patient Population: 48 female patients with chronic constipation who fulfilled the Rome III criteria and had four or fewer spontaneous bowel movements per week.[2] The mean age was 40.6 years, and the mean BMI was 25.7 kg/m ².[2]

-

Key Inclusion Criteria:

-

Key Exclusion Criteria:

-

-

Treatment Regimen:

-

Outcome Measures:

-

Transit Measurement: Gastric emptying, small-bowel transit, and colonic transit were measured during the last two days of the treatment period.[2] The specific method for colonic transit measurement was likely scintigraphy or the use of radio-opaque markers, which are standard methods.

-

Scintigraphy: Involves ingestion of a radiolabeled meal, followed by imaging at specific time points (e.g., 24 and 48 hours) to track the movement of the isotope through the colon. The geometric center of the isotope distribution is calculated to quantify transit.

-

Radio-opaque Markers: Patients ingest a capsule containing a known number of markers, and abdominal X-rays are taken at later time points (e.g., day 5) to count the number of retained markers.

-

Logical Relationships and Future Directions

The studies on Relamorelin in chronic constipation have established a clear logical pathway from its molecular action to clinical benefit.

The promising results from Phase II studies underscore the potential of Relamorelin as a novel treatment for chronic constipation. Future research should focus on larger, long-term Phase III trials to further establish its efficacy and safety profile in a broader patient population. Additionally, studies exploring different dosing regimens and its potential utility in other functional GI disorders characterized by hypomotility are warranted.

Conclusion

Relamorelin acetate represents a targeted therapeutic approach for chronic constipation, acting through the ghrelin receptor system to enhance colonic motility. The available clinical data demonstrates its potential to significantly improve bowel function and accelerate colonic transit. With a well-defined mechanism of action and a favorable safety profile in early studies, Relamorelin holds promise as a valuable addition to the pharmacological armamentarium for managing chronic constipation. Further clinical development will be crucial in fully defining its role in clinical practice.

References

- 1. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Rhythm reports positive results from relamorelin Phase II trial to treat chronic constipation - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for In Vitro Efficacy Testing of Relamorelin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin acetate is a synthetic pentapeptide ghrelin analog that functions as a potent and selective agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[1][2] As a prokinetic agent, it has been investigated for its therapeutic potential in gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[3][4] These application notes provide detailed protocols for in vitro assays to characterize the efficacy of Relamorelin acetate, focusing on its binding affinity and functional activity at the GHSR-1a.

Mechanism of Action

Relamorelin acetate mimics the action of endogenous ghrelin by binding to and activating the GHSR-1a.[3] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit. Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in the signaling cascade that ultimately mediates the physiological effects of Relamorelin.

Quantitative Efficacy Data

The in vitro efficacy of Relamorelin acetate has been quantified through various assays, demonstrating its high affinity and potency for the human GHSR-1a. The following table summarizes key quantitative data from studies using CHO-K1 cells expressing the recombinant human GHSR-1a.

| Parameter | Relamorelin Acetate | Human Ghrelin (Active Form) | Reference |

| Binding Affinity (Ki) | 0.42 ± 0.06 nM | 1.22 ± 0.17 nM | [1] |

| Functional Potency (EC50) | 0.71 ± 0.09 nM | 4.2 ± 1.2 nM | [1] |

Signaling Pathway Diagram

Caption: GHSR-1a signaling pathway activated by Relamorelin acetate.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Relamorelin acetate for the GHSR-1a by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human GHSR-1a.

-

Membrane Preparation: Homogenized cell membranes containing the GHSR-1a.

-

Radioligand: [125I]-His9-Ghrelin.

-

Test Compound: Relamorelin acetate.

-

Non-specific Binding Control: Unlabeled ghrelin (e.g., 5 µM).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Equipment: 96-well plates, filter plates (e.g., GF/C), vacuum manifold, scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture GHSR-1a expressing cells to near confluence.

-

Harvest cells and homogenize in cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 150 µL membrane preparation, 50 µL [125I]-His9-Ghrelin, and 50 µL binding buffer.

-

Non-specific Binding: 150 µL membrane preparation, 50 µL [125I]-His9-Ghrelin, and 50 µL unlabeled ghrelin.

-

Competitive Binding: 150 µL membrane preparation, 50 µL [125I]-His9-Ghrelin, and 50 µL of varying concentrations of Relamorelin acetate.

-

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration:

-

Rapidly filter the contents of each well through a pre-soaked GF/C filter plate using a vacuum manifold.

-

Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Relamorelin acetate concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Relamorelin acetate to stimulate an increase in intracellular calcium concentration, providing a measure of its potency (EC50).

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human GHSR-1a.

-

Calcium Indicator Dye: Fluo-4 AM.

-

Pluronic F-127: To aid in dye loading.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: Relamorelin acetate.

-

Equipment: 96- or 384-well black, clear-bottom plates; fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating:

-

Seed the GHSR-1a expressing cells into black, clear-bottom microplates at an appropriate density (e.g., 40,000 to 80,000 cells/well for a 96-well plate).

-

Incubate overnight to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, protected from light.

-

-

Compound Preparation:

-

Prepare serial dilutions of Relamorelin acetate in assay buffer in a separate compound plate.

-

-

Measurement:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for a few seconds.

-

The instrument will then automatically add the Relamorelin acetate solutions from the compound plate to the cell plate.

-

Immediately measure the change in fluorescence intensity (Ex/Em = ~490/525 nm) over time (typically 1-3 minutes).

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the logarithm of the Relamorelin acetate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

IP-One HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human GHSR-1a.

-

IP-One HTRF Assay Kit (e.g., from Cisbio): Contains IP1-d2 (acceptor) and anti-IP1-cryptate (donor).

-

Stimulation Buffer: Provided in the kit, often containing LiCl to inhibit IP1 degradation.

-

Test Compound: Relamorelin acetate.

-

Equipment: 384-well low-volume white plates; HTRF-compatible microplate reader.

Protocol:

-

Cell Preparation:

-

Harvest and resuspend the GHSR-1a expressing cells in stimulation buffer.

-

-

Assay Setup:

-

Dispense the cell suspension into a 384-well white plate (e.g., 15,000 cells/well).

-

Add varying concentrations of Relamorelin acetate to the wells.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for IP1 accumulation.

-

Lysis and Detection:

-

Add the IP1-d2 conjugate followed by the anti-IP1-cryptate conjugate to each well.

-

Incubate at room temperature for 1 hour, protected from light.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (Emission665nm / Emission620nm). The signal is inversely proportional to the amount of IP1 produced.

-

Plot the HTRF ratio against the logarithm of the Relamorelin acetate concentration.

-

Fit the data to determine the EC50 value.

-

Experimental Workflow Diagrams

Caption: Workflow for the competitive radioligand binding assay.

Caption: Workflow for the intracellular calcium mobilization assay.

References

Application Notes and Protocols for Establishing a Streptozotocin-Induced Diabetic Gastroparesis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic gastroparesis is a debilitating complication of diabetes mellitus characterized by delayed gastric emptying in the absence of mechanical obstruction. The development of reliable and reproducible animal models is crucial for understanding the pathophysiology of this condition and for the preclinical evaluation of novel therapeutic agents. The streptozotocin (STZ)-induced diabetic model is a widely used and well-characterized method for mimicking type 1 diabetes in rodents, which subsequently leads to the development of gastroparesis.

These application notes provide detailed protocols for establishing a streptozotocin-induced diabetic gastroparesis model in both rats and mice. The subsequent sections offer step-by-step guidance on the induction of diabetes, confirmation of gastroparesis through key experimental assays, and histological analysis of relevant gastric tissues.

Data Presentation

Table 1: Streptozotocin (STZ) Dosage and Administration for Induction of Diabetes

| Animal Model | Route of Administration | Dosage Regimen | Expected Outcome | Reference(s) |

| Rat (Wistar/Sprague-Dawley) | Intravenous (i.v.) or Intraperitoneal (i.p.) | Single high dose: 40-65 mg/kg | Sustained hyperglycemia (>250 mg/dL) within 1-3 days.[1][2] | [1][2] |

| Mouse (C57BL/6, BALB/c) | Intraperitoneal (i.p.) | Multiple low doses: 40-55 mg/kg daily for 3-5 consecutive days | Gradual onset of hyperglycemia, minimizing initial mortality and mimicking type 1 diabetes progression.[3][4][5] | [3][4][5] |

| Mouse (Nude) | Intraperitoneal (i.p.) | Single high dose: 160-240 mg/kg | Rapid onset of diabetes within 5 days.[6] | [6] |

Table 2: Quantitative Assessment of Diabetic Gastroparesis

| Parameter | Method | Control Group (Typical Values) | Diabetic Gastroparesis Group (Typical Values) | Reference(s) |

| Gastric Emptying Rate (% at 2 hours) | Solid Meal (Phenol Red) | ~62% | ~43% | [3] |

| Gastric Emptying Half-Time (T1/2, minutes) | 13C-Octanoic Acid Breath Test | ~64 min | Delayed, with a significant portion of animals showing T1/2 > 119 min | [7] |

| Interstitial Cells of Cajal (ICC) Count | c-Kit Immunohistochemistry (antrum) | Normal density (~10 cells/HPF) | Significant depletion (<10 cells/HPF in ~40% of cases) | [8][9][10] |

| Electrogastrography (EGG) | Cutaneous Electrodes | Normal 3-4 cycles per minute (cpm) rhythm | Increased incidence of bradygastria (<2 cpm) and tachygastria (>4 cpm).[11][12] | [11][12] |

Experimental Protocols

Protocol 1: Induction of Diabetes with Streptozotocin (STZ)

Materials:

-

Streptozotocin (STZ)

-

Sterile 0.1 M citrate buffer (pH 4.5)

-

Sterile syringes and needles

-

Animal scale

-

Blood glucose monitoring system

-

10% sucrose solution

Procedure:

-

Animal Preparation: Acclimatize animals for at least one week before the experiment. For single high-dose administration, fast the animals for 4-6 hours to enhance STZ uptake by pancreatic β-cells. Provide free access to water.

-

STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold sterile 0.1 M citrate buffer (pH 4.5). Protect the solution from light.

-

STZ Administration:

-

Post-Injection Care: Immediately after STZ injection, replace drinking water with a 10% sucrose solution for the first 24-48 hours to prevent potentially fatal hypoglycemia resulting from the massive release of insulin from dying β-cells.

-

Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after the final STZ injection and then weekly. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic. Gastroparesis typically develops over several weeks following the onset of sustained hyperglycemia.

Protocol 2: Assessment of Gastric Emptying using the 13C-Octanoic Acid Breath Test

Materials:

-

13C-Octanoic acid

-

Test meal (e.g., egg yolk)

-

Metabolic chambers for rodents

-

Isotope ratio mass spectrometer or an off-axis integrated cavity output spectroscopy (OA-ICOS) analyzer

-

Breath collection bags or automated sampling system

Procedure:

-

Animal Habituation: Acclimate the mice to the metabolic chambers to minimize stress during the experiment.[13]

-

Fasting: Fast the animals overnight (approximately 16 hours for mice) with free access to water.[13]

-

Test Meal Preparation: Prepare a standardized test meal by mixing a known amount of 13C-octanoic acid with a palatable food source like egg yolk.[13][14]

-

Test Meal Administration: Present the test meal to the fasted animal. Ensure the entire meal is consumed within a short period (e.g., 10-15 minutes).

-

Breath Sample Collection: Place the animal in the metabolic chamber. Collect baseline breath samples before administering the test meal. After meal consumption, collect breath samples at regular intervals (e.g., every 5-15 minutes) for up to 4 hours.[13][14]

-

Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples using an isotope ratio mass spectrometer or OA-ICOS analyzer.

-

Data Analysis: Calculate the rate of gastric emptying based on the kinetics of 13CO2 excretion over time. The half-emptying time (T1/2) is a key parameter to determine.[15]

Protocol 3: Electrogastrography (EGG)

Materials:

-

EGG recording system with amplifiers and data acquisition software

-

Cutaneous Ag/AgCl electrodes

-

Abrasive skin preparation gel

-

Conductive electrode gel

-

Animal restrainer (optional, for conscious recordings)

-

Anesthesia (if performing acute, anesthetized recordings)

Procedure:

-

Animal Preparation: Fast the animal overnight. Shave the abdominal fur to ensure good electrode contact.

-

Electrode Placement: Gently abrade the skin at the electrode sites. Place three electrodes on the abdomen: a recording electrode over the gastric antrum, a reference electrode, and a ground electrode. A common configuration is to place the active electrode at the midpoint on a line connecting the xiphoid process and the umbilicus, with the reference electrode placed 5 cm to the left and slightly superior. The ground electrode can be placed on the left flank.[16]

-

Recording:

-

Data Analysis: Analyze the EGG recordings for the dominant frequency and power.

-

Normogastria: 2-4 cycles per minute (cpm).

-

Bradygastria: <2 cpm.

-

Tachygastria: >4 cpm. Calculate the percentage of time spent in each of these states.[16]

-

Protocol 4: Histological Analysis of Gastric Antrum for Interstitial Cells of Cajal (ICC)

Materials:

-

Dissection tools

-

4% paraformaldehyde (PFA) or acetone for fixation

-

Sucrose solutions (for cryoprotection)

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Primary antibody: anti-c-Kit (CD117)

-

Secondary antibody (fluorescently labeled or biotinylated)

-

DAB substrate kit (for chromogenic detection) or mounting medium with DAPI (for fluorescence)

-

Microscope (brightfield or fluorescence)

Procedure:

-

Tissue Collection and Fixation: Euthanize the animal and dissect the stomach. Isolate the gastric antrum. Fix the tissue in 4% PFA overnight at 4°C or in ice-cold acetone for 10 minutes.

-

Cryoprotection and Embedding: Cryoprotect the fixed tissue by sequential immersion in sucrose solutions (e.g., 15% and 30%) until it sinks. Embed the tissue in OCT compound and freeze.

-

Sectioning: Cut frozen sections (e.g., 10-20 µm thick) using a cryostat and mount them on microscope slides.

-

Immunohistochemistry:

-

Permeabilization and Blocking: Permeabilize the sections with PBS containing Triton X-100 and then block non-specific binding with a blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-c-Kit antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections with PBS and incubate with the appropriate secondary antibody for 1-2 hours at room temperature.

-

Detection: For fluorescent detection, wash and mount with a DAPI-containing mounting medium. For chromogenic detection, use an avidin-biotin complex (ABC) method followed by DAB substrate, then counterstain with hematoxylin.[18]

-

-

Imaging and Quantification:

-

Image the stained sections using a brightfield or fluorescence microscope.

-

Quantify the number of c-Kit positive cells (ICCs) per high-power field (HPF) in the myenteric plexus region of the gastric antrum. A significant reduction in the number of ICCs is indicative of diabetic gastroparesis.[8][9][10]

-

Mandatory Visualizations

Caption: Experimental workflow for establishing and validating the STZ-induced diabetic gastroparesis model.

Caption: Signaling pathways implicated in hyperglycemia-induced cellular damage leading to diabetic gastroparesis.

References

- 1. Effects of gastroprokinetic agents on gastroparesis in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcdr.net [jcdr.net]

- 3. Effect of DA-9701 on the Gastrointestinal Motility in the Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High Temporal Resolution Gastric Emptying Breath Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3cpm.com [3cpm.com]

- 10. researchgate.net [researchgate.net]

- 11. Different patterns between mechanical and electrical activities: an approach to investigate gastric motility in a model of long-term diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrogastrography: physiological basis and clinical application in diabetic gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Video: Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test [app.jove.com]

- 14. digestivehealth.org.au [digestivehealth.org.au]

- 15. The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jnmjournal.org [jnmjournal.org]

- 17. Electrogastrography measurement systems and analysis methods used in clinical practice and research: comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

Application Notes & Protocol: Quantification of Relamorelin Acetate in Human Plasma using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin agonist that has been investigated for its prokinetic effects in treating gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[1][2][3] As a potent agonist of the ghrelin/growth hormone secretagogue receptor (GHSR1a), Relamorelin mimics the action of endogenous ghrelin, stimulating gastrointestinal motility and the release of growth hormone.[2][4][5] Given its therapeutic potential, a robust and reliable analytical method for the quantification of Relamorelin acetate in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development.

This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of Relamorelin acetate in human plasma. While a specific, publicly available, validated method for Relamorelin was not identified, this protocol is based on established principles of peptide analysis in biological matrices and methods for similar analytes.

Principle of the Method

This method utilizes a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a suitable detector (e.g., UV or Mass Spectrometer) to separate and quantify Relamorelin acetate from plasma components. The protocol involves a protein precipitation step to extract the analyte from the plasma matrix, followed by chromatographic separation on a C18 column.

Materials and Reagents

-

Relamorelin acetate reference standard

-

Internal Standard (IS) (e.g., a structurally similar peptide)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC vials

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

UV Detector or Mass Spectrometer (MS)

-

-

Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of Relamorelin acetate in a suitable solvent (e.g., water or a small amount of acetonitrile/water).

-

Working Standard Solutions: Serially dilute the primary stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare working standard solutions at various concentrations for the calibration curve.

-

Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).

Plasma Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add a specified volume of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions (Proposed)

| Parameter | Suggested Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient Elution | See table below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Detector | UV at 220 nm or MS/MS |

Proposed Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 18.0 | 5 | 95 |

| 18.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Method Validation Parameters (Based on FDA Guidelines)

A full validation of this method should be performed according to regulatory guidelines. The following parameters should be assessed:

-

Linearity: Analyze calibration standards at a minimum of five concentrations. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Relamorelin and the IS.

-

Recovery: Compare the analyte response from extracted plasma samples to the response from unextracted standards to determine the efficiency of the extraction procedure.

-

Stability: Evaluate the stability of Relamorelin in plasma under various conditions:

-

Short-term (bench-top) stability

-

Long-term storage stability (e.g., at -80°C)

-

Freeze-thaw stability

-

Autosampler stability

-

Data Presentation

Table 1: Proposed HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

| Detection | UV at 220 nm |

Table 2: Example Method Validation Summary (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1 - 1000 ng/mL | r² ≥ 0.99 |

| Correlation Coefficient (r²) | > 0.995 | - |

| Inter-day Accuracy | 92.5% - 108.3% | 85% - 115% |

| Inter-day Precision (%CV) | < 10% | ≤ 15% |

| Recovery | > 85% | Consistent and reproducible |

| LLOQ | 1 ng/mL | Accuracy: 80-120%, Precision: ≤ 20% |

Visualizations

Caption: Experimental workflow for Relamorelin acetate quantification in plasma.

Caption: Simplified signaling pathway of Relamorelin via the GHSR1a receptor.

References

- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Relamorelin used for? [synapse.patsnap.com]

- 3. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Research of Relamorelin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Relamorelin acetate (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that functions as a potent and selective agonist for the growth hormone secretagogue receptor type 1a (GHSR1a).[1] In preclinical studies, it has demonstrated significant prokinetic effects on gastrointestinal motility, as well as appetite-stimulating and growth hormone-releasing properties.[2] These characteristics make it a promising candidate for therapeutic applications in conditions such as diabetic gastroparesis, constipation, and cachexia. This document provides detailed dosing considerations, experimental protocols, and insights into its mechanism of action for preclinical research settings.

Dosing Considerations in Preclinical Models

Effective preclinical evaluation of Relamorelin acetate necessitates careful consideration of the animal model, the intended physiological endpoint, and the route of administration. The following tables summarize reported dosing regimens in various preclinical species.

Table 1: Dosing Regimens for Relamorelin Acetate in Rodent Models

| Species | Model/Endpoint | Dose Range | Route of Administration | Reference |

| Rat | Growth Hormone Release | 50 nmol/kg | Intravenous (i.v.) | [1] |

| Rat | CNS Penetration | 5 mg/kg | Not Specified | [1] |

| Rat | Cachexia | 50-500 nmol/kg/day | Subcutaneous (s.c.) continuous infusion | [2] |

| Rat | Postoperative Ileus + Morphine | Not Specified | Not Specified | [1] |

| Rat | Morphine-induced Gastric Dysmotility | Not Specified | Not Specified | [1] |

| Mouse | Acute Food Intake | 250-500 nmol/kg | Subcutaneous (s.c.) single injection | [2] |

Table 2: Preclinical Pharmacokinetic Parameters of Relamorelin Acetate

| Species | Key Pharmacokinetic Properties | Reference |

| Rat, Dog | High serum protein binding (83-96%) | [1] |

| Rat, Dog, Human | Metabolically stable (no metabolites detected in vitro) | [1] |

| Rat | Elimination half-life: 2-3 hours | [3] |

| Dog | Elimination half-life: 3-4 hours | [3] |

Mechanism of Action: GHSR1a Signaling Pathway

Relamorelin acetate exerts its effects by binding to and activating the GHSR1a, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.

References

Application Notes and Protocols for Receptor Binding Affinity Assays of Relamorelin Acetate